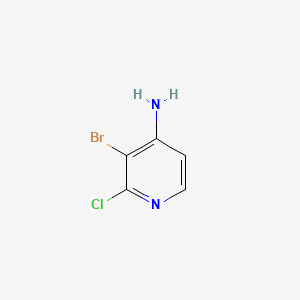

4-Amino-3-bromo-2-chloropyridine

Description

The exact mass of the compound 3-Bromo-2-chloropyridin-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-bromo-2-chloropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWAUKYSQFZIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652033 | |

| Record name | 3-Bromo-2-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215364-85-5 | |

| Record name | 3-Bromo-2-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 215364-85-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-bromo-2-chloropyridine (CAS: 215364-85-5): Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Amino-3-bromo-2-chloropyridine, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, provide a detailed and validated synthetic protocol, explore the underlying principles of its reactivity, and illustrate its application in the synthesis of advanced pharmaceutical intermediates, specifically kinase inhibitors.

Core Molecular Characteristics

This compound, also known by its IUPAC name 3-bromo-2-chloropyridin-4-amine, is a highly functionalized pyridine ring. This trifecta of substituents—an electron-donating amino group and two electron-withdrawing halogens—creates a unique electronic landscape that dictates its reactivity and utility as a versatile synthetic intermediate.[1][2][3]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and characterization.[4]

| Property | Value | Reference(s) |

| CAS Number | 215364-85-5 | |

| Molecular Formula | C₅H₄BrClN₂ | |

| Molecular Weight | 207.46 g/mol | |

| Appearance | White to light yellow or yellow-brown crystalline powder | [3][5] |

| Melting Point | 148-153 °C | |

| Boiling Point | 329 °C (Predicted) | [5] |

| Density | 1.834 g/cm³ (Predicted) | [5] |

| InChI Key | KTWAUKYSQFZIET-UHFFFAOYSA-N | |

| SMILES | Nc1ccnc(Cl)c1Br | |

| Storage | 2-8°C, under inert atmosphere, away from light and moisture | [3] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

-

Precautionary Measures: Use only in a well-ventilated area, wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage Class: 6.1C (Combustible, acute toxic category 3)

Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Synthesis of this compound

The most direct and commonly cited synthesis of this compound is via the electrophilic bromination of 4-Amino-2-chloropyridine. The rationale behind this approach is the activating and ortho-, para-directing effect of the amino group, which facilitates the selective installation of the bromine atom at the C-3 position.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from patent literature, providing a field-proven method for laboratory-scale synthesis.[6]

Materials:

-

4-Amino-2-chloropyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 eq)

-

Acetic Acid (ACS grade)

-

Ethanol

-

Petroleum Ether (or Hexanes)

-

Ethyl Acetate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-Amino-2-chloropyridine (e.g., 2.0 g, 15.56 mmol) in acetic acid (20 mL).

-

Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (e.g., 2.77 g, 15.56 mmol) portion-wise, ensuring the internal temperature remains low.

-

Causality Insight: The reaction is cooled to control the rate of the exothermic bromination and minimize potential side reactions. Acetic acid serves as a polar protic solvent that can solubilize the starting material and facilitate the electrophilic substitution.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid. Add ethanol and co-evaporate (azeotropic distillation) to remove residual acetic acid.

-

Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of 10-20% ethyl acetate in petroleum ether.

-

Trustworthiness Check: This purification step is critical for removing unreacted starting material and any potential di-brominated byproducts, ensuring the high purity required for subsequent reactions.

-

-

Isolation: Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white solid (Expected Yield: ~62%).[6]

Characterization: The final product should be characterized by LCMS, ¹H NMR, and ¹³C NMR to confirm its identity and purity. LCMS analysis should show a peak corresponding to [M+H]⁺ at m/z 207/209, reflecting the isotopic pattern of bromine.

Chemical Reactivity and Mechanistic Rationale

The synthetic power of this compound stems from the differential reactivity of its three functional groups. The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), a characteristic reaction of halopyridines.

Nucleophilic Aromatic Substitution (SNAr)

The nitrogen atom in the pyridine ring withdraws electron density, particularly from the C-2 (ortho) and C-4 (para) positions. This creates partial positive charges at these carbons, making them electrophilic and thus prime targets for nucleophilic attack.

Caption: Electronic influence of the nitrogen atom on the pyridine ring.

In this compound, both the C-2 chloro and C-4 amino positions are activated. However, chlorine is an excellent leaving group, while the amino group is not. Therefore, SNAr reactions will preferentially occur at the C-2 position, displacing the chloride. The amino group at C-4 further activates this position for nucleophilic attack through resonance stabilization of the intermediate (Meisenheimer complex).

Palladium-Catalyzed Cross-Coupling Reactions

The C-3 bromine atom is the primary site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This differential reactivity allows for highly selective functionalization.

| Reaction Type | Reactive Site | Bond Formed | Rationale |

| Suzuki-Miyaura | C-3 (Bromo) | C-C | C-Br bond has lower bond dissociation energy than C-Cl, favoring oxidative addition to Pd(0). |

| Buchwald-Hartwig | C-3 (Bromo) | C-N | Same principle of differential reactivity in the oxidative addition step. |

| Nucleophilic Aromatic Substitution | C-2 (Chloro) | C-Nu | Position is electronically activated by the ring nitrogen, and chloride is a good leaving group. |

Application in Kinase Inhibitor Synthesis

A significant and documented application of this compound is its use as a key intermediate in the synthesis of complex heterocyclic scaffolds for kinase inhibitors. Patent WO2016/133838 describes its use in preparing compounds targeting kinases such as JAK2 and SYK, which are implicated in inflammatory diseases and cancers.[6]

The general strategy involves a two-step functionalization, leveraging the orthogonal reactivity described above:

-

Suzuki Coupling: An aryl or heteroaryl group is first installed at the C-3 position via a Suzuki reaction at the C-Br bond.

-

Nucleophilic Substitution: The resulting intermediate is then reacted with a nucleophile (often an amine) to displace the chloride at the C-2 position, leading to a highly decorated pyridine core.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling at the C-3 position, based on established methods for halopyridines.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture with vigorous stirring (e.g., 80-100 °C) for 4-16 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a typical Buchwald-Hartwig amination at the C-3 position.[5]

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.2 eq)

-

Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine Ligand (e.g., BINAP or Xantphos, 4-8 mol%)

-

Strong Base (e.g., NaOtBu, 1.4 eq)

-

Anhydrous Solvent (e.g., Toluene or Dioxane)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium pre-catalyst, ligand, and base.

-

Reagent Addition: Add the this compound, the amine, and the anhydrous solvent.

-

Reaction: Seal the flask and heat the mixture with stirring (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction to room temperature, dilute with an appropriate solvent like diethyl ether or ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

Conclusion

This compound is a strategically designed building block whose value lies in the predictable and orthogonal reactivity of its functional groups. The electron-deficient nature of the pyridine ring activates the C-2 chloro substituent for nucleophilic aromatic substitution, while the greater lability of the C-3 bromo substituent allows for selective palladium-catalyzed cross-coupling. This well-defined reactivity profile makes it an invaluable tool for medicinal chemists, enabling the efficient and controlled construction of complex, highly substituted heterocyclic systems that are central to the discovery of novel therapeutics, particularly in the field of kinase inhibitors.

References

- 1. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 2. This compound - [nashpharmatech.com]

- 3. 3-Chloropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. 3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Amino-2-bromo-5-chloropyridine | C5H4BrClN2 | CID 2769640 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Amino-3-bromo-2-chloropyridine molecular weight and formula

An In-depth Technical Guide to 4-Amino-3-bromo-2-chloropyridine for Advanced Research and Development

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No: 215364-85-5), a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. We will delve into its core physicochemical properties, elucidate common synthetic pathways with mechanistic insights, explore its reactivity, and discuss its applications as a pivotal intermediate in the development of complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile building block.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous approved therapeutic agents. The strategic placement of functional groups onto this heterocyclic core allows for the fine-tuning of pharmacological properties, including potency, selectivity, and metabolic stability. This compound emerges as a particularly valuable building block due to its trifunctional nature. The presence of amino, bromo, and chloro substituents provides three distinct points for chemical modification, enabling diverse and complex synthetic strategies. The inherent reactivity differences between the two halogen atoms, coupled with the nucleophilic and directing properties of the amino group, make this compound a highly sought-after intermediate for constructing novel bioactive molecules.[1][2][3]

Core Physicochemical & Structural Data

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis, dictating everything from solvent choice to purification strategy. This compound is typically a white to off-white solid or powder under standard conditions.[1][2]

The key quantitative properties are summarized below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄BrClN₂ | [1][4][5] |

| Molecular Weight | 207.46 g/mol | [4][5] |

| CAS Number | 215364-85-5 | [1][4][6] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 148-153 °C | [1][4] |

| Boiling Point | 329 °C | [1] |

| Density | 1.834 g/cm³ | [1] |

| InChI Key | KTWAUKYSQFZIET-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Considerations

The preparation of this compound is a multi-step process that demands precise control over reaction conditions to achieve high purity and yield. A common and logical synthetic route begins with the more readily available precursor, 4-Amino-2-chloropyridine.[7][8] The key transformation is the selective bromination at the C3 position.

Representative Synthetic Workflow: Electrophilic Bromination

The workflow below illustrates the synthesis via electrophilic aromatic substitution on the 4-Amino-2-chloropyridine core.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol & Rationale

The following protocol is a representative example based on established chemical principles for this type of transformation.[9]

-

Inert Atmosphere & Solvent: Dissolve 4-Amino-2-chloropyridine (1.0 eq) in a suitable inert solvent like dichloromethane (CH₂Cl₂) in a reaction vessel equipped with a magnetic stirrer and an inert gas (N₂ or Ar) inlet.

-

Rationale: An inert atmosphere prevents unwanted side reactions with atmospheric moisture or oxygen. Dichloromethane is a good choice as it is unreactive towards the reagents and readily dissolves the starting material.

-

-

Temperature Control: Cool the solution to 0°C using an ice bath.

-

Rationale: Electrophilic bromination is an exothermic reaction. Maintaining a low temperature is critical to control the reaction rate, prevent over-bromination, and minimize the formation of impurities.

-

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 30-60 minutes, ensuring the temperature does not rise significantly.

-

Rationale: NBS is a mild and highly selective source of electrophilic bromine (Br⁺). The amino group at the C4 position is a strong activating group, directing the electrophilic substitution primarily to the ortho-positions (C3 and C5). The C3 position is typically favored. Portion-wise addition helps manage the exotherm.

-

-

Reaction Monitoring: Stir the reaction at 0°C to room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Rationale: TLC provides a rapid and effective way to determine the endpoint of the reaction, preventing unnecessary reaction time which could lead to product degradation.

-

-

Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to destroy any remaining NBS. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude solid is then purified, typically by recrystallization or column chromatography, to yield the final product.

Reactivity and Application in Synthesis

The true utility of this compound lies in the differential reactivity of its functional groups, which allows for sequential and site-selective modifications.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C2 position is the most activated site for SₙAr reactions due to the electron-withdrawing nature of the ring nitrogen. This allows for the selective introduction of various nucleophiles (e.g., amines, alcohols, thiols) at this position.

-

Cross-Coupling Reactions: The bromine atom at the C3 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This enables the formation of carbon-carbon or carbon-heteroatom bonds, crucial for building molecular complexity.

-

Amino Group Functionalization: The amino group at C4 can be acylated, alkylated, or used as a directing group. It can also be converted into a diazonium salt for further transformations, although this can be challenging given the other reactive sites.

This multi-faceted reactivity makes it a valuable intermediate for synthesizing a wide range of complex heterocyclic compounds for drug discovery and agrochemical development.[1][2][10]

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is paramount. It is classified as hazardous and requires appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Signal Word: Danger[4]

-

GHS Hazard Statements:

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible substances. Recommended storage temperatures can range from room temperature to 2-8°C for long-term stability.[1][4][5]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal and synthetic chemist. Its well-defined physicochemical properties, coupled with its predictable and versatile reactivity, provide a reliable platform for the efficient construction of novel molecular entities. A thorough understanding of its synthesis, handling, and reaction potential, as outlined in this guide, is essential for leveraging its full potential in accelerating research and development programs.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 13534-98-0: 4-Amino-3-bromopyridine | CymitQuimica [cymitquimica.com]

- 4. This compound 97 215364-85-5 [sigmaaldrich.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

4-Amino-3-bromo-2-chloropyridine spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 4-Amino-3-bromo-2-chloropyridine

Compound Overview and Physicochemical Properties

This compound is a polysubstituted pyridine ring. The electronic landscape of the ring is significantly influenced by the interplay of its substituents: the electron-donating amino group (-NH₂) and the electron-withdrawing halogen atoms (-Br, -Cl). This electronic push-pull system governs the compound's reactivity and is key to interpreting its spectral features.

Table 1: Physicochemical and CAS Registry Information

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-bromo-2-chloropyridin-4-amine | [1] |

| CAS Number | 215364-85-5 | [2][3] |

| Molecular Formula | C₅H₄BrClN₂ | [2] |

| Molecular Weight | 207.46 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 148-153 °C | [2] |

| InChI Key | KTWAUKYSQFZIET-UHFFFAOYSA-N |[2] |

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For this compound, the presence of two polyisotopic halogens, bromine and chlorine, creates a highly characteristic molecular ion cluster.

Experimental Protocol: Electron Ionization (EI-MS)

Electron Ionization (EI) is the chosen method due to its high energy, which provides not only the molecular ion but also a rich fragmentation pattern essential for structural confirmation.

-

Sample Preparation: Introduce a solid probe sample (approx. 1-2 mg) directly into the ion source.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This energy is sufficient to ionize the molecule and induce predictable fragmentation.[4]

-

Analysis: Separate the resulting positively charged ions in a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Record the mass-to-charge ratio (m/z) and relative abundance of each ion to generate the mass spectrum.

Predicted Molecular Ion and Isotopic Pattern

The most diagnostically significant feature in the mass spectrum will be the molecular ion (M⁺) peak. Due to the natural abundances of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks.[4][5] The expected pattern provides a high-confidence fingerprint for the compound's elemental formula.

Table 2: Predicted Isotopic Pattern for the Molecular Ion [C₅H₄BrClN₂]⁺

| m/z | Isotopic Composition | Predicted Relative Abundance (%) |

|---|---|---|

| 206 | [C₅H₄⁷⁹Br³⁵ClN₂]⁺ | 77.0 |

| 208 | [C₅H₄⁸¹Br³⁵ClN₂]⁺ / [C₅H₄⁷⁹Br³⁷ClN₂]⁺ | 100.0 |

| 210 | [C₅H₄⁸¹Br³⁷ClN₂]⁺ | 31.5 |

Rationale: The M+2 peak is predicted to be the base peak due to the combined high probabilities of the ⁸¹Br³⁵Cl and ⁷⁹Br³⁷Cl isotopic compositions.

Predicted Fragmentation Pathway

The high energy of EI-MS will cause the molecular ion to fragment in a predictable manner. The fragmentation cascade is dictated by the relative bond strengths and the stability of the resulting fragments.

Caption: Predicted EI-MS Fragmentation Pathway.

-

Loss of a Bromine Radical: The C-Br bond is weaker than the C-Cl bond, making the loss of a bromine radical a highly probable initial fragmentation step, leading to ions at m/z 127 and 129.

-

Loss of a Chlorine Radical: Subsequent or alternative loss of a chlorine radical will produce ions at m/z 171 and 173.

-

Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for pyridine rings is the elimination of HCN, which would result in a cluster of peaks 27 Da lower than the parent molecular ion.[4]

-

Further Fragmentation: The initial fragments can undergo further loss of HCN or other small molecules, leading to a complex but interpretable spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by vibrations associated with the primary amine and the substituted aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

For a solid sample, ATR is the preferred method as it requires minimal sample preparation and provides high-quality, reproducible data.

-

Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to account for atmospheric H₂O and CO₂.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument software.

Caption: ATR-FTIR Experimental Workflow.

Predicted Spectral Features

The predicted IR absorption bands are based on established correlation tables for aromatic amines and halogenated pyridines.[6][7][8]

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3450 - 3350 | Medium-Strong | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3350 - 3250 | Medium-Strong | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch | Pyridine Ring |

| 1650 - 1580 | Strong | N-H Scissoring (Bend) | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium-Strong | C=C and C=N Ring Stretching | Pyridine Ring |

| 1335 - 1250 | Strong | Aromatic C-N Stretch | Aryl-Amine |

| 1100 - 1000 | Medium | C-Cl Stretch | Chloro-substituent |

| 910 - 665 | Strong, Broad | N-H Wag | Primary Amine (-NH₂) |

| < 700 | Medium | C-Br Stretch | Bromo-substituent |

Rationale: As a primary aromatic amine, the two distinct N-H stretching bands are the most telling features.[6][9] The positions and intensities of the C=C/C=N ring stretches will be modulated by the electronic effects of the four different substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR will definitively establish the substitution pattern and connectivity.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can slow down proton exchange, leading to sharper N-H signals.[10]

-

Spectrometer Setup: Use a 400 MHz (or higher) spectrometer. Lock the spectrometer on the deuterium signal and shim the magnetic field to optimize resolution.[10]

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two pyridine ring protons and the amine protons.

Caption: Proton Coupling Relationship.

Table 4: Predicted ¹H NMR Chemical Shifts and Coupling Constants (400 MHz, DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

|---|---|---|---|---|

| H-5 | 6.8 - 7.0 | Doublet (d) | ³J ≈ 5-6 Hz | Shielded by the ortho -NH₂ group; coupled to H-6.[10] |

| H-6 | 7.8 - 8.0 | Doublet (d) | ³J ≈ 5-6 Hz | Deshielded by the adjacent ring nitrogen; coupled to H-5. |

| -NH₂ | 5.5 - 6.5 | Broad Singlet (br s) | N/A | Chemical shift is concentration and solvent dependent; broad due to quadrupole broadening and potential exchange. |

Rationale: The amino group at C4 strongly shields the ortho position (C5), shifting its proton (H-5) significantly upfield.[10] H-6 is in a more conventional position for a pyridine proton, deshielded by the electronegative nitrogen atom. The two protons will appear as a simple AX spin system (two doublets).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show five distinct signals, one for each carbon atom in the pyridine ring.

Table 5: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| C-2 | 148 - 152 | Attached to electronegative Cl and adjacent to N. |

| C-3 | 105 - 110 | Attached to Br; significantly shielded compared to other halogenated carbons. |

| C-4 | 150 - 155 | Attached to the electron-donating -NH₂ group (ipso-carbon), strongly deshielded. |

| C-5 | 110 - 115 | Shielded by the adjacent -NH₂ group.[10] |

| C-6 | 145 - 150 | Deshielded by the adjacent ring nitrogen. |

Rationale: The chemical shifts are predicted based on the additive effects of the substituents. The carbons directly attached to the nitrogen (C-2, C-6) and the amino group (C-4) are expected to be the most downfield. The carbons attached to the halogens (C-2, C-3) and the shielded C-5 will be further upfield.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. Mass spectrometry provides an unambiguous molecular formula via its characteristic M, M+2, M+4 isotopic pattern. FTIR spectroscopy confirms the presence of the primary amine and aromatic functionalities. Finally, ¹H and ¹³C NMR spectroscopy reveal the precise connectivity and substitution pattern on the pyridine ring. This predictive guide serves as a validated framework for researchers to confirm the identity and purity of this valuable chemical intermediate.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4-氨基-3-溴-2-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. benchchem.com [benchchem.com]

- 5. savemyexams.com [savemyexams.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. tsijournals.com [tsijournals.com]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling and Application of 4-Amino-3-bromo-2-chloropyridine

Introduction: 4-Amino-3-bromo-2-chloropyridine (CAS No. 215364-85-5) is a halogenated pyridine derivative that serves as a critical intermediate and building block in modern organic synthesis.[1] With the molecular formula C₅H₄BrClN₂, its structure integrates bromine, chlorine, and an amino group onto a pyridine ring, offering multiple points for chemical modification.[1] This versatility makes it highly valuable in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3] However, its chemical reactivity and toxicological profile demand a thorough understanding and strict adherence to safety protocols to ensure the well-being of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential safety data, handling procedures, emergency responses, and scientific context for professionals working with this compound.

Section 1: Core Hazard Identification and GHS Classification

Understanding the inherent hazards of this compound is the foundation of its safe use. The compound is classified under the Globally Harmonized System (GHS) as acutely toxic and a significant irritant.[4][5][6] The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.

GHS Hazard Profile Summary

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[4] | Danger |

| Skin Irritation | Category 2 | H315: Causes skin irritation[4][6] | Warning |

| Serious Eye Damage / Eye Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation[4][5][6] | Danger |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][6] | Warning |

The signal word for this compound is "Danger" .[4][5] The combination of acute oral toxicity and severe eye damage potential underscores the need for meticulous handling and the use of appropriate personal protective equipment at all times.

Section 2: Physicochemical Properties for Safe Handling

The physical properties of a chemical directly influence the selection of appropriate storage and handling procedures. This compound is a solid at room temperature, which necessitates controls to prevent dust formation.[7]

Key Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 207.46 g/mol | [8][9] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 148-153 °C | |

| Boiling Point | ~329 °C | [1] |

| Density | ~1.834 g/cm³ | [1] |

| Storage Temperature | Recommended 2-8°C | [7] |

Its thermal stability, indicated by a high melting and boiling point, is notable; however, it is crucial to store it in a cool, dry, and well-ventilated place to maintain its quality.[1][7] Some sources also indicate the material may be light-sensitive, warranting storage in opaque containers.

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and personal protective equipment is essential to minimize exposure.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, especially in its powdered form, is a properly functioning laboratory chemical fume hood.[10] This ensures that dust and aerosols are contained and exhausted away from the operator's breathing zone.[7] The work area should be well-ventilated, and an emergency eyewash station and safety shower must be readily accessible within a ten-second travel distance.[10]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of PPE must be based on the specific hazards of the compound.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] Given the risk of serious eye damage, a face shield may be warranted when handling larger quantities or when there is a significant splash risk.

-

Skin Protection:

-

Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use.[7][11] Always use proper glove removal technique to avoid skin contact.[7]

-

Protective Clothing: Wear a lab coat, fully buttoned.[10][11] For tasks with a higher risk of exposure, impervious or flame-resistant clothing should be worn.[4]

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a full-face respirator with an appropriate particulate filter.[4] Respirator use must comply with a formal respiratory protection program.

References

- 1. innospk.com [innospk.com]

- 2. CAS 13534-98-0: 4-Amino-3-bromopyridine | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. vibrantpharma.com [vibrantpharma.com]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

The Biological Versatility of 4-Amino-3-bromo-2-chloropyridine Derivatives: A Technical Guide for Drug Discovery and Agrochemical Research

Introduction: The Strategic Importance of the Halogenated Aminopyridine Scaffold

In the landscape of medicinal and agrochemical research, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an ideal foundation for the design of novel therapeutic agents and crop protection chemicals. The strategic functionalization of this ring with specific substituents can dramatically influence its biological activity, paving the way for the development of potent and selective molecules.

Among the vast array of substituted pyridines, 4-Amino-3-bromo-2-chloropyridine has emerged as a particularly valuable and versatile building block.[1][2] Its trifunctional nature—an amino group at the 4-position, a bromine atom at the 3-position, and a chlorine atom at the 2-position—offers a rich platform for a diverse range of chemical transformations. The amino group provides a key site for nucleophilic reactions and amide bond formation, while the halogen atoms at the 2- and 3-positions can be selectively manipulated through various cross-coupling and substitution reactions.[1] This inherent reactivity allows for the systematic exploration of chemical space and the generation of extensive libraries of novel derivatives for biological screening.

This technical guide provides an in-depth exploration of the biological activities associated with derivatives of the this compound scaffold. We will delve into key therapeutic and agrochemical applications, supported by experimental data and detailed protocols, to empower researchers in their quest for next-generation bioactive molecules.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The fight against cancer continues to be a primary focus of drug discovery, with an ongoing need for novel therapeutic agents that can overcome resistance and offer improved safety profiles. The pyridine scaffold is a common feature in many approved anticancer drugs, and derivatives of 4-aminopyridine have shown significant promise in this area.

A. Pyrido[2,3-d]pyrimidines: A Promising Class of Anticancer Agents

One of the most promising classes of compounds that can be synthesized from 4-aminopyridine precursors are the pyrido[2,3-d]pyrimidines. This fused heterocyclic system has been identified as a potent scaffold for the inhibition of various protein kinases, enzymes that play a critical role in the regulation of cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

A study on a series of substituted pyrido[2,3-d]pyrimidines demonstrated their potent in vitro anticancer activity against a panel of human cancer cell lines.[1] For instance, the compound 7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-one (a representative derivative) exhibited significant cytotoxicity, with IC50 values in the low micromolar to nanomolar range.[1]

Table 1: In Vitro Anticancer Activity of a Representative Pyrido[2,3-d]pyrimidine Derivative (Compound 5a) [1]

| Cancer Cell Line | IC50 (µM) |

| Hepatic Cancer (HepG-2) | 0.3 |

| Prostate Cancer (PC-3) | 6.6 |

| Colon Cancer (HCT-116) | 7.0 |

Data synthesized from a study on substituted pyrido[2,3-d]pyrimidines, highlighting the potential of this class of compounds derived from aminopyridine precursors.[1]

B. Mechanism of Action: Kinase Inhibition

The anticancer activity of many pyrido[2,3-d]pyrimidine derivatives is attributed to their ability to inhibit key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][3] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive tumor growth.[4]

subgraph "cluster_synthesis" { label="Synthesis"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; start [label="4-Amino-3-bromo-\n2-chloropyridine"]; reaction [label="Cyclization & Functionalization"]; derivative [label="Pyrido[2,3-d]pyrimidine\nDerivative"]; start -> reaction [label="Multi-step synthesis"]; reaction -> derivative; }

subgraph "cluster_inhibition" { label="Mechanism of Action"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; kinase [label="Protein Kinase\n(e.g., EGFR, CDK)"]; atp [label="ATP"]; substrate [label="Substrate Protein"]; p_substrate [label="Phosphorylated\nSubstrate"]; derivative -> kinase [label="Binds to\nATP pocket", color="#EA4335", fontcolor="#EA4335"]; atp -> kinase [style=dashed, label="Blocked"]; kinase -> substrate [label="Phosphorylation"]; substrate -> p_substrate [style=dashed, label="Inhibited"]; }

subgraph "cluster_outcome" { label="Cellular Outcome"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; proliferation [label="Tumor Cell\nProliferation"]; apoptosis [label="Apoptosis\n(Cell Death)"]; p_substrate -> proliferation [style=dashed, label="Inhibition of\nSignaling Pathway"]; proliferation -> apoptosis [label="Leads to"]; } }

C. Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Step-by-Step Methodology:

-

Cell Culture:

-

Maintain human cancer cell lines (e.g., HepG-2, PC-3, HCT-116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Grow cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Replace the culture medium in the wells with the medium containing the test compound or vehicle control (DMSO). Include a positive control such as doxorubicin.

-

-

Incubation:

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

-

II. Agrochemical Applications: Protecting Crops from Pests and Weeds

The 4-aminopyridine scaffold is also a cornerstone in the development of modern agrochemicals, contributing to the creation of effective herbicides and insecticides. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel crop protection agents.

A. Herbicidal Activity

Derivatives of 4-aminopyridine have been shown to possess potent herbicidal activity. For example, a patent for herbicidal compositions describes the use of 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid for controlling undesirable vegetation.[5] This highlights the potential for derivatives of the core compound of interest to be developed as effective herbicides.

The mode of action for many pyridine-based herbicides involves the disruption of essential plant processes, such as amino acid biosynthesis or hormonal regulation. For instance, some act as inhibitors of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.[5]

B. Insecticidal Activity

Pyridine-based compounds are a major class of insecticides, with many commercial products targeting the insect nervous system. The 3-aminopyridine moiety, in particular, has been identified as having insecticidal properties.[6] While specific studies on derivatives of this compound are limited, the broader class of substituted aminopyridines has shown promise.

start [label="this compound", fillcolor="#FFFFFF"];

subgraph "cluster_synthesis" { label="Synthetic Modification"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; synth_herb [label="Derivatization for\nHerbicidal Activity"]; synth_insect [label="Derivatization for\nInsecticidal Activity"]; }

subgraph "cluster_screening" { label="Biological Screening"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; herb_screen [label="Herbicidal Assay\n(e.g., seed germination, plant growth)"]; insect_screen [label="Insecticidal Assay\n(e.g., contact toxicity, feeding assay)"]; }

subgraph "cluster_lead_opt" { label="Lead Optimization"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; lead_herb [label="Lead Herbicide\nCandidate"]; lead_insect [label="Lead Insecticide\nCandidate"]; }

start -> synth_herb; start -> synth_insect; synth_herb -> herb_screen; synth_insect -> insect_screen; herb_screen -> lead_herb [label="Identify Active\nCompounds"]; insect_screen -> lead_insect [label="Identify Active\nCompounds"]; }

C. Experimental Protocols

1. Herbicidal Activity Screening (Seed Germination Assay):

-

Preparation:

-

Prepare different concentrations of the test compound in a suitable solvent (e.g., acetone or DMSO) and then dilute with water containing a surfactant.

-

Line petri dishes with filter paper.

-

-

Treatment:

-

Add a defined volume of the test solution to each petri dish, ensuring the filter paper is saturated.

-

Place a set number of seeds of a target weed species (e.g., Amaranthus retroflexus) and a crop species (e.g., Zea mays) in each dish.

-

-

Incubation:

-

Seal the petri dishes and place them in a growth chamber with controlled light and temperature conditions.

-

-

Evaluation:

-

After a set period (e.g., 7 days), count the number of germinated seeds and measure the root and shoot length of the seedlings.

-

Calculate the percentage of germination inhibition and growth reduction compared to a solvent-treated control.

-

2. Insecticidal Activity Screening (Contact Toxicity Assay):

-

Preparation:

-

Dissolve the test compound in a volatile solvent like acetone to prepare a range of concentrations.

-

-

Treatment:

-

Apply a small, precise volume of the test solution to the dorsal thorax of the target insect (e.g., adult Musca domestica or larval Spodoptera frugiperda).

-

A control group should be treated with the solvent alone.

-

-

Observation:

-

Place the treated insects in a clean container with access to food and water.

-

Assess mortality at specified time points (e.g., 24, 48, and 72 hours).

-

-

Data Analysis:

-

Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.

-

Determine the LD50 value (the dose that is lethal to 50% of the test population).

-

III. Antimicrobial Potential: A Scaffold for New Antibiotics

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibiotics. Heterocyclic compounds, including pyridine derivatives, have historically been a rich source of antimicrobial agents.

While direct studies on the antimicrobial activity of this compound derivatives are not extensively reported, the broader class of substituted aminopyridines and chloropyridines has shown promise. For example, a study on 2-amino-4-chloropyridine derivatives demonstrated that some of these compounds exhibit significant biological activity against various strains of bacteria and fungi.[7] This suggests that the this compound scaffold could be a valuable starting point for the development of novel antimicrobial agents.

A. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation:

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Add the inoculum to each well of the microtiter plate.

-

-

Incubation:

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

IV. Structure-Activity Relationships (SAR) and Future Directions

The biological activity of derivatives synthesized from the this compound scaffold is highly dependent on the nature and position of the substituents introduced. While a comprehensive SAR study for this specific scaffold is not yet available in the public domain, we can extrapolate from related aminopyridine and pyridine derivatives.

For instance, in the context of kinase inhibitors, the 4-amino group often acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase's ATP-binding pocket.[8] Modifications at the 2- and 3-positions, where the chlorine and bromine atoms reside, can be used to explore different regions of the binding pocket and enhance selectivity and potency. The strategic use of cross-coupling reactions at these positions allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling a systematic exploration of the SAR.

The future of research into this compound derivatives is bright. The versatility of this scaffold, combined with the urgent need for new anticancer, agrochemical, and antimicrobial agents, makes it a highly attractive starting point for discovery programs. Future research should focus on:

-

Systematic Library Synthesis: The generation of diverse chemical libraries through parallel synthesis and combinatorial chemistry approaches will be crucial for identifying novel bioactive compounds.

-

Target-Based Screening: Screening these libraries against specific biological targets (e.g., kinases, enzymes in metabolic pathways) will facilitate the discovery of compounds with well-defined mechanisms of action.

-

In-depth SAR Studies: Detailed SAR studies will be essential for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

Computational Modeling: The use of in silico tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can aid in the rational design of new derivatives with enhanced biological activity.

Conclusion

The this compound scaffold represents a rich and underexplored territory for the discovery of novel bioactive molecules. Its inherent synthetic tractability, coupled with the proven biological activities of related aminopyridine derivatives, positions it as a high-value starting point for researchers in drug discovery and agrochemical development. This technical guide has provided a framework for understanding the potential of this scaffold and has offered detailed experimental protocols to facilitate its exploration. By leveraging the principles of medicinal and agrochemical chemistry, the strategic derivatization of this compound holds the promise of yielding the next generation of innovative therapeutic agents and crop protection solutions.

References

- 1. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2947985 [data.epo.org]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural Analogs of 4-Amino-3-bromo-2-chloropyridine: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and strategic manipulation of structural analogs of 4-amino-3-bromo-2-chloropyridine. This polysubstituted pyridine core is a valuable scaffold in medicinal chemistry, and understanding the nuanced reactivity of its functional groups is paramount to leveraging its full potential in the design of novel therapeutics.[1][]

Introduction: The Strategic Importance of the 2,3,4-Substituted Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs and natural products.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design. The specific substitution pattern of this compound presents a trifecta of functionalities that can be selectively addressed to generate a diverse library of analogs.

The strategic value of this scaffold lies in the orthogonal reactivity of its substituents:

-

The 2-Chloro Substituent: Prone to nucleophilic aromatic substitution (SNAr) and a versatile handle for palladium-catalyzed cross-coupling reactions.[3][4][5]

-

The 3-Bromo Substituent: An excellent leaving group for a wide range of cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.[6][7]

-

The 4-Amino Group: A key pharmacophoric feature that can be further functionalized or modified to modulate biological activity and physicochemical properties.

This guide will delve into the synthetic strategies to access analogs of this core structure, providing detailed protocols and explaining the underlying chemical principles that govern these transformations.

Synthetic Strategies for Generating Structural Analogs

The generation of a diverse library of analogs from the this compound core hinges on the selective and efficient modification of its three key functional groups. The following sections will detail established methodologies for achieving this, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for their broad substrate scope and functional group tolerance.[8] For the this compound scaffold, these reactions are primarily utilized to modify the 2-chloro and 3-bromo positions.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[8] This reaction can be selectively performed at either the 2- or 3-position of the pyridine ring, depending on the reaction conditions and the specific analog being synthesized.

Experimental Protocol: Synthesis of 4-Amino-3-bromo-2-phenylpyridine via Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 90-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 67-69 | [9] |

| Pd₂(dba)₃/P(t-Bu)₃ | KF | THF | 50 | Moderate | [10] |

| Pd(OAc)₂ | Na₂CO₃ | Aqueous | Varies | High | [11] |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halopyridines.

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[12][13] This reaction is particularly useful for introducing a wide variety of amino groups at the 2-position of the pyridine ring, replacing the chloro substituent.

Experimental Protocol: Synthesis of 4-Amino-3-bromo-2-(N-morpholino)pyridine via Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, combine this compound (1.0 eq.), morpholine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., XPhos, 0.04 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 eq.) in a Schlenk tube.

-

Solvent Addition: Add anhydrous, degassed toluene.

-

Reaction Execution: Seal the tube and heat the mixture at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by flash chromatography.

| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temperature (°C) | Typical Substrates | Reference |

| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80-110 | Primary & Secondary Amines | [14] |

| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | Primary Amines | [12] |

| [(CyPF-tBu)PdCl₂] | NaOt-Bu | Dioxane | 100 | Heteroaryl Amines | [13] |

Table 2: Common Catalyst Systems for Buchwald-Hartwig Amination of Chloropyridines.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine.[4][5] The presence of the electron-withdrawing nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the 2- and 4-positions.[4] In the case of this compound, the 2-chloro substituent is the most likely site for SNAr.

Experimental Protocol: Synthesis of 4-Amino-3-bromo-2-ethoxypyridine via SNAr

-

Base Preparation: In a flame-dried round-bottom flask, dissolve sodium metal (1.5 eq.) in anhydrous ethanol under an inert atmosphere to generate sodium ethoxide in situ.

-

Substrate Addition: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq.).

-

Reaction Execution: Heat the reaction mixture to reflux for 6-12 hours. The reaction can be conveniently monitored by TLC.

-

Work-up and Purification: After cooling, carefully quench the reaction with water and remove the ethanol under reduced pressure. The aqueous residue is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.

| Nucleophile | Solvent | Conditions | Product | Reference |

| Sodium Ethoxide | Ethanol | Reflux | 2-Ethoxy analog | [15] |

| Amines | Various | Heating | 2-Amino analogs | [3] |

| Thiols | Ethanol | Microwave | 2-Thioether analogs | [15] |

Table 3: Examples of Nucleophilic Aromatic Substitution on Halopyridines.

Reactivity and Selectivity Considerations

The successful synthesis of specific analogs of this compound requires a thorough understanding of the relative reactivity of the chloro and bromo substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond generally follows the trend I > Br > Cl.[14] This differential reactivity can be exploited to achieve selective functionalization. For instance, a Suzuki coupling can often be performed selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent modification.

In nucleophilic aromatic substitution, the 2-position of the pyridine ring is generally more activated towards nucleophilic attack than the 3-position.[4] This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. Therefore, SNAr reactions on this compound are expected to occur predominantly at the 2-position.

Biological Activity and Applications in Drug Discovery

Substituted pyridines are a rich source of biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1][][16][17] The structural analogs of this compound are of significant interest to medicinal chemists as they provide a platform for exploring structure-activity relationships (SAR).[18][19][20]

By systematically varying the substituents at the 2, 3, and 4-positions, researchers can fine-tune the pharmacological properties of the molecule to enhance potency, selectivity, and pharmacokinetic profiles. For example, the introduction of different aryl or heteroaryl groups at the 2- or 3-position via Suzuki coupling can lead to compounds with potent inhibitory activity against various kinases. Similarly, the modification of the 4-amino group or the introduction of diverse functionalities at the 2-position through Buchwald-Hartwig amination or SNAr can modulate interactions with biological targets.

Conclusion

The this compound scaffold is a highly versatile platform for the synthesis of a diverse array of structural analogs with significant potential in drug discovery. A deep understanding of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, is crucial for the rational design and efficient synthesis of these compounds. By leveraging the principles of reactivity and selectivity discussed in this guide, researchers can effectively explore the chemical space around this privileged core and unlock its full potential for the development of novel therapeutics.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. youtube.com [youtube.com]

- 6. nbinno.com [nbinno.com]

- 7. CAS 13534-98-0: 4-Amino-3-bromopyridine | CymitQuimica [cymitquimica.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 19. Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Structure-Activity Relationship Studies of C2-Modified Analogs of the Antimycobacterial Natural Product Pyridomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 4-Amino-3-bromo-2-chloropyridine for Advanced Drug Discovery

Introduction: The Strategic Value of 4-Amino-3-bromo-2-chloropyridine in Medicinal Chemistry

In the intricate landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound, a tri-substituted pyridine derivative, has emerged as a crucial intermediate, particularly in the development of kinase inhibitors and other targeted therapies. Its unique arrangement of amino, bromo, and chloro functional groups on the pyridine scaffold offers medicinal chemists a versatile platform for molecular elaboration through a variety of synthetic transformations.

The inherent reactivity differences between the bromo and chloro substituents allow for selective, stepwise functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This regioselectivity is a key advantage, enabling the precise introduction of diverse aryl and heteroaryl moieties to construct complex molecular architectures. The amino group provides a convenient handle for further derivatization, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth technical overview of this compound, including a comparative analysis of commercial suppliers, a detailed protocol for a representative synthetic application, and essential quality control and safety considerations for its effective use in a research and development setting.

Commercial Supplier Analysis for this compound

The quality and purity of starting materials are foundational to the success of any synthetic campaign. For a critical building block like this compound, sourcing from a reputable supplier with robust quality control is non-negotiable. The following table provides a comparative overview of offerings from prominent chemical suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Storage Conditions |

| Thermo Scientific | This compound, 97+% | 215364-85-5 | ≥97% | 5 g | Room Temperature |

| Sigma-Aldrich | This compound | 215364-85-5 | 97% | Custom | 2-8°C |

| Vibrant Pharma Inc. | This compound | 215364-85-5 | 97% | 5 g, 25 g, 100 g | Room Temperature |

| Nanochemazone | This compound Powder | 215364-85-5 | High Purity | Custom | Room Temperature, Airtight, Avoid Light |

Quality Control and Analytical Characterization: A Self-Validating System

Ensuring the identity and purity of this compound is a critical first step before its inclusion in any synthetic workflow. A comprehensive Certificate of Analysis (CoA) from the supplier should provide data from a combination of analytical techniques to validate the material's quality.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of non-volatile organic compounds.[3][4] A well-resolved peak for the main component with an area percentage of ≥97% is expected. The chromatogram should also be carefully inspected for the presence of any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The proton NMR should show distinct signals corresponding to the aromatic protons and the amine protons, with appropriate chemical shifts and coupling patterns. The carbon NMR will verify the number and types of carbon atoms in the molecule.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight of C₅H₄BrClN₂ (207.46 g/mol ). The isotopic pattern of the molecular ion will also be characteristic due to the presence of bromine and chlorine.

-

Gas Chromatography (GC): For volatile impurities, GC can be a valuable tool.[5] It is often used to assess residual solvents and other low-boiling point contaminants.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Novel Kinase Inhibitor Scaffold

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] The following protocol details a representative synthesis of a 4-amino-2-chloro-3-arylpyridine derivative, a common scaffold in kinase inhibitors, using this compound as the starting material. The regioselectivity of the reaction is driven by the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions.

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling of this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the reaction flask via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-2-chloro-3-arylpyridine.

Safety and Handling of this compound

As with all halogenated heterocyclic compounds, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Hazard Classification: This compound is classified as acutely toxic if swallowed, a skin irritant, and a serious eye irritant.[7] It may also cause respiratory irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion